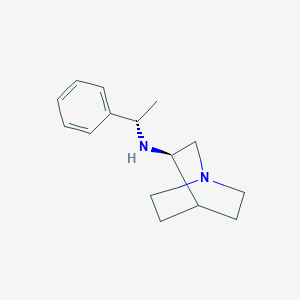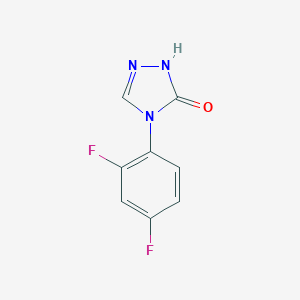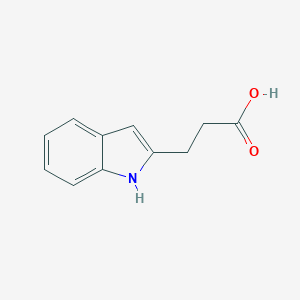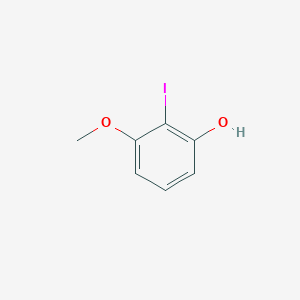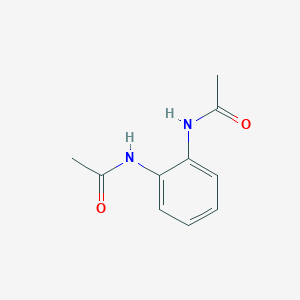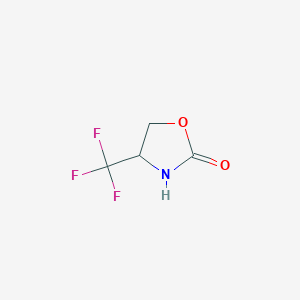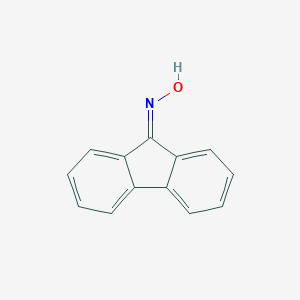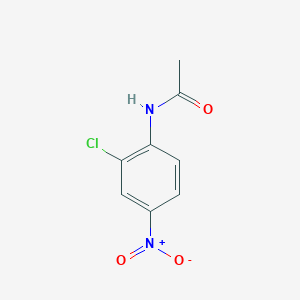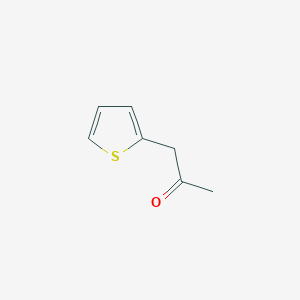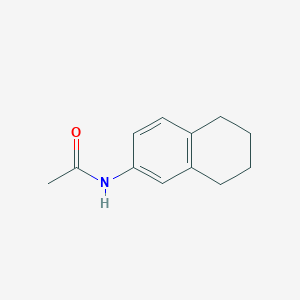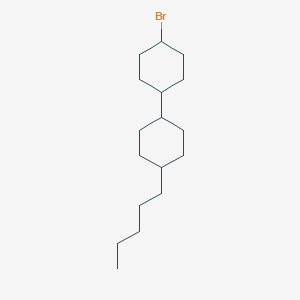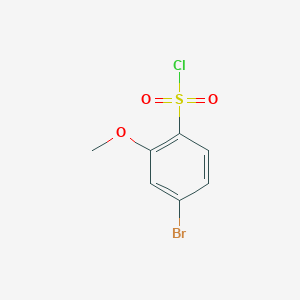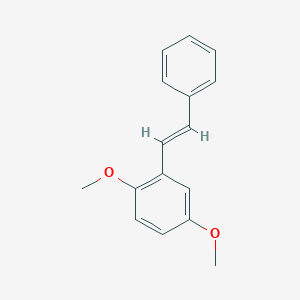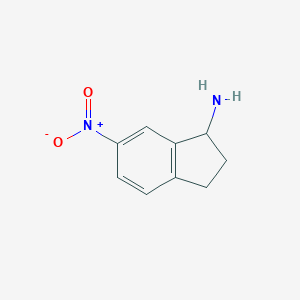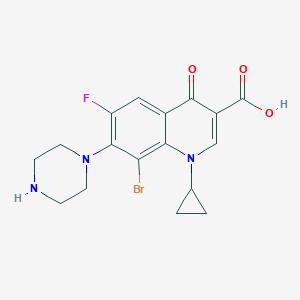
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a serine/threonine-specific protein kinase that plays a critical role in many cellular processes, including cell growth, proliferation, survival, and metabolism. Inhibition of AKT has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- inhibits AKT by binding to the enzyme's ATP-binding pocket, preventing the phosphorylation and activation of downstream targets. This leads to a decrease in cell proliferation and survival, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
In addition to its anti-tumor activity, 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. It has also been shown to have neuroprotective effects in models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is its high potency and specificity for AKT, which makes it a valuable tool for studying the role of AKT in various cellular processes. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture or animal models.
Orientations Futures
There are several potential future directions for research on 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and survival. Another area of interest is the development of more potent and selective AKT inhibitors that can overcome the limitations of current inhibitors. Finally, there is a need for further research on the potential therapeutic applications of 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- in other diseases, such as diabetes and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- involves several steps, including the preparation of the quinolinecarboxylic acid starting material, the bromination of the cyclopropyl ring, and the introduction of the piperazine moiety. The final compound is obtained through a series of purification steps, including crystallization and chromatography.
Applications De Recherche Scientifique
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. In particular, it has been shown to be effective against tumors that are resistant to other AKT inhibitors, making it a promising candidate for further development as a cancer therapy.
Propriétés
Numéro CAS |
109347-94-6 |
|---|---|
Nom du produit |
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- |
Formule moléculaire |
C17H17BrFN3O3 |
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
8-bromo-1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17BrFN3O3/c18-13-14-10(7-12(19)15(13)21-5-3-20-4-6-21)16(23)11(17(24)25)8-22(14)9-1-2-9/h7-9,20H,1-6H2,(H,24,25) |
Clé InChI |
KRKGVKYQENDSEV-UHFFFAOYSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Br)N4CCNCC4)F)C(=O)O |
SMILES canonique |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Br)N4CCNCC4)F)C(=O)O |
Autres numéros CAS |
109347-94-6 |
Synonymes |
3-Quinolinecarboxylic acid, 8-broMo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



